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  • Product: 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
  • CAS: 187795-41-1

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 3-Cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in Targeted Drug Discovery: A Whitepaper on Pharmacophore Dynamics and Kinase/Protease Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern rational drug design, certain chemical scaffolds trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern rational drug design, certain chemical scaffolds transcend single-target applications to become "privileged pharmacophores." 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 187795-41-1) is one such highly versatile building block. Rather than functioning as a standalone approved therapeutic, this compound serves as a critical structural core in the development of highly potent, targeted inhibitors.

As a Senior Application Scientist, I approach the evaluation of this compound by deconstructing its structural biology. This whitepaper elucidates the dual mechanisms of action (MoA) associated with this scaffold: its classic role as an ATP-competitive kinase hinge-binder and its emerging application in covalent serine-trapping for protease inhibition . Furthermore, this guide provides self-validating experimental workflows to definitively characterize these mechanisms in vitro.

Structural Biology & Pharmacophore Analysis

The efficacy of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine relies on the synergistic interaction of its three primary functional domains:

  • The 5-Aminopyrazole Core (The Adenine Mimetic): The pyrazole ring and its exocyclic 5-amino group act as a bioisostere for the adenine ring of ATP. This motif is perfectly geometrically primed to form bidentate hydrogen bonds with the peptide backbone of a kinase's hinge region.

  • The Pyrimidin-2-yl Substituent (The Conformation Stabilizer): Positioned at the N1 of the pyrazole, the pyrimidine ring extends into the hydrophobic pocket adjacent to the ATP-binding site. Its electron-deficient nature allows for strong π−π stacking or hydrophobic interactions, often stabilizing specific kinase conformations (e.g., DFG-in).

  • The 3-Cyclopropyl Moiety (The Steric Shield): Unlike linear alkyl chains (e.g., ethyl or propyl groups) which are highly flexible and prone to rapid cytochrome P450-mediated oxidation, the cyclopropyl ring offers a rigid, metabolically stable steric shield. It perfectly occupies small, lipophilic pockets (such as the gatekeeper pocket in kinases), enhancing both target selectivity and pharmacokinetic half-life.

Core Mechanisms of Action

Mechanism A: ATP-Competitive Kinase Inhibition (Hinge-Binding)

In the kinome, 5-aminopyrazole derivatives are renowned for their robust ATP-competitive inhibition . The mechanism is driven by the displacement of endogenous ATP. The 5-amino group acts as a hydrogen bond donor to the carbonyl oxygen of a hinge residue (e.g., Glu or Met, depending on the kinase), while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor from the backbone amide NH.

KinaseBinding cluster_ligand Pharmacophore Core cluster_kinase Kinase ATP-Binding Site N1 5-Amino Group K1 Hinge Backbone (C=O) N1->K1 H-Bond Donor N2 Pyrazole N-Core K2 Hinge Backbone (NH) N2->K2 H-Bond Acceptor N3 Pyrimidin-2-yl K3 Hydrophobic Pocket N3->K3 Hydrophobic Interaction N4 3-Cyclopropyl K4 Gatekeeper Pocket N4->K4 Steric Fit

Kinase Hinge-Binding Interaction Model of the Pyrazole-Amine Pharmacophore.

Mechanism B: Serine-Trapping Covalent Inhibition (Proteases)

Recent advancements have repurposed the 1H-pyrazol-5-amine scaffold into covalent inhibitors for serine proteases, such as Thrombin (FIIa) . When the 5-amino group is acylated, the compound acts via a "serine-trapping" mechanism. The catalytic Ser195 of the protease nucleophilically attacks the amide bond of the inhibitor. This transfers the acyl fragment to the serine residue (forming an acyl-enzyme complex), while the cleaved pyrazole-amine core acts as a leaving group and exits the active site. This results in highly potent, transient covalent inhibition.

SerineTrapping S1 Acylated Pyrazole-Amine (Covalent Inhibitor) S3 Tetrahedral Intermediate S1->S3 Binds to S2 Protease Active Site (Catalytic Ser195) S2->S3 Nucleophilic Attack S4 Acyl-Enzyme Complex (Transient Inhibition) S3->S4 Acyl Transfer S5 Cleaved Pyrazole (Leaves Active Site) S3->S5 Leaving Group

Serine-Trapping Covalent Mechanism in Proteases via Acylated Pyrazole-Amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, biochemical assays must be designed to self-validate their mechanistic claims. The following protocols are engineered to definitively prove the mechanisms outlined above.

Protocol 1: TR-FRET Kinase Assay (Validating ATP-Competition)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

  • Causality Check: To prove the compound is a true hinge-binder (ATP-competitive) rather than an allosteric modulator, the assay is run at two distinct ATP concentrations. A rightward shift in the IC50​ at high ATP concentrations mathematically validates competitive binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest (e.g., Aurora A or RET) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the pyrazole-amine derivative in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well pro-plate.

  • The ATP-Shift Setup (The Validation Step):

    • Condition A: Add ATP at the predetermined apparent Km​ for the specific kinase.

    • Condition B: Add ATP at 100×Km​ .

  • Reaction & Detection: Add the biotinylated peptide substrate. Incubate for 60 minutes at room temperature. Quench the reaction with EDTA and add the Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50​ shift between Condition A and B.

Protocol 2: Intact Mass Spectrometry (Validating Serine-Trapping)

For derivatives designed as protease inhibitors, biochemical IC50​ alone cannot distinguish between reversible and covalent inhibition. Intact protein mass spectrometry directly observes the covalent modification.

  • Causality Check: If the mechanism is true serine-trapping, the intact mass of the protease will increase exactly by the molecular weight of the acyl fragment, while the pyrazole core will be detectable as a free leaving group in the flow-through .

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of native human Thrombin (FIIa) with a 10-fold molar excess (50 µM) of the acylated 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine derivative in PBS (pH 7.4) for 15 minutes at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove the cleaved pyrazole leaving group and unreacted inhibitor.

  • LC-MS Analysis: Inject the desalted protein onto an LC-MS system equipped with a C4 intact protein column coupled to a Time-of-Flight (TOF) mass spectrometer (e.g., timsTOF in ESI+ mode).

  • Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact monoisotopic mass. Compare the mass of the native Thrombin against the treated Thrombin to confirm the addition of the acyl adduct.

Quantitative Data Presentation

The versatility of the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold allows it to be tuned for vastly different targets. The table below summarizes representative kinetic parameters based on the derivative's functionalization.

Target ClassSpecific TargetMechanism of ActionAssay TypePrimary MetricTypical Value Range
Kinase Aurora A / BATP-Competitive (Reversible)TR-FRET IC50​ 10 - 150 nM
Kinase RET / BTKATP-Competitive (Reversible)Lanthascreen IC50​ 0.1 - 50 nM
Protease Thrombin (FIIa)Serine-Trapping (Covalent)Mass-Shift / Chromogenic IC50​ / kinact​ 16 - 80 nM

References

  • [1] Fathalla, W. et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2021. Available at:[Link]

  • [2] Dunker, C. et al. "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity." Pharmaceuticals (MDPI), 2022, 15(11), 1340. Available at:[Link]

Sources

Exploratory

crystal structure analysis of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Crystal Structure Analysis of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Authored by: A Senior Application Scientist Foreword: The Significance of Structural Elucidation in Mod...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Foreword: The Significance of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2][3][4] The title compound, 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, is a member of this important class of molecules. Its structural analysis provides critical insights into its physicochemical properties, potential intermolecular interactions with biological targets, and serves as a foundational dataset for computational modeling and structure-activity relationship (SAR) studies.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow. It moves beyond a simple recitation of steps to provide the underlying rationale for experimental choices, ensuring a self-validating and robust analytical process.

Part 1: The Foundation - From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While a detailed synthetic route for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is beyond the scope of this guide, it is crucial to start with a highly pure sample, as impurities can significantly hinder crystallization.[7]

Synthesis and Purification

The synthesis of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine would likely involve the cyclocondensation of a β-ketonitrile with a substituted hydrazine, a common method for constructing the pyrazole ring.[8] Following synthesis, rigorous purification, typically through column chromatography and subsequent recrystallization, is paramount. The purity of the bulk material should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Art and Science of Crystallization

The growth of diffraction-quality single crystals is often the most challenging step in the process.[9][10] The ideal crystal for SCXRD should be a single, optically clear entity with no visible cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.[9]

Experimental Protocol: Crystallization of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at both room temperature and elevated temperatures. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature and induce crystallization. The rate of cooling should be gradual to encourage the formation of a few large crystals rather than many small ones.[11]

Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[12][13]

The Experimental Workflow

The SCXRD workflow can be broken down into four main stages: crystal mounting, data collection, data processing, and structure solution and refinement.[14][15]

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection integration Integration data_collection->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Direct Methods) scaling->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure

Figure 1: A schematic representation of the single-crystal X-ray diffraction workflow.

Detailed Methodology
2.2.1. Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a suitable single crystal and mount it on a cryoloop.

  • Cryo-protection: If data is to be collected at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is briefly dipped in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.[16]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector.[14] A series of diffraction images are collected at different crystal orientations.

2.2.2. Data Processing
  • Indexing and Unit Cell Determination: The positions of the diffraction spots on the images are used to determine the dimensions and symmetry of the unit cell.[15]

  • Integration: The intensity of each diffraction spot is measured.[14]

  • Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a unique dataset.[14]

2.2.3. Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial structural model.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the structural model.[17] This is typically done using a least-squares minimization algorithm.[17]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Part 3: Interpreting the Results - The Crystal Structure of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

While a specific, published crystal structure for this exact compound is not available, we can anticipate the key structural features and intermolecular interactions based on its chemical composition and the extensive literature on related pyrazole derivatives.

Molecular Structure and Conformation

The molecule consists of a central pyrazole ring substituted with a cyclopropyl group at the 3-position, an amine group at the 5-position, and a pyrimidin-2-yl group at the 1-position.

Figure 2: A simplified representation of the connectivity of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Key structural parameters to be determined from the crystal structure analysis include:

  • Bond Lengths and Angles: These will confirm the expected covalent bonding within the molecule.

  • Torsion Angles: The dihedral angle between the pyrazole and pyrimidine rings is of particular interest as it defines the overall conformation of the molecule.

Intermolecular Interactions and Crystal Packing

The amine group and the nitrogen atoms of the pyrazole and pyrimidine rings are all capable of participating in hydrogen bonding. Therefore, it is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. These interactions are crucial for the stability of the crystal lattice and can influence the compound's physical properties, such as its melting point and solubility.

Tabulated Crystallographic Data

The following table summarizes the typical crystallographic data that would be obtained from a successful structure determination.

ParameterDescriptionExpected Value/Information
Chemical FormulaThe elemental composition of the molecule.C₁₀H₁₁N₅
Formula WeightThe molar mass of the compound.201.23 g/mol
Crystal SystemThe symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry operations of the crystal.e.g., P2₁/c, P-1
a, b, c (Å)The dimensions of the unit cell.To be determined
α, β, γ (°)The angles of the unit cell.To be determined
V (ų)The volume of the unit cell.To be determined
ZThe number of molecules in the unit cell.To be determined
R₁A measure of the agreement between the observed and calculated structure factors.< 0.05 for a good quality structure
wR₂A weighted measure of the agreement between the observed and calculated structure factors.< 0.15 for a good quality structure

Conclusion: From Structure to Function

The elucidation of the crystal structure of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine provides an unambiguous determination of its three-dimensional structure. This information is invaluable for understanding its chemical and physical properties. For drug development professionals, this structural data serves as a critical starting point for structure-based drug design, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for obtaining high-quality crystallographic data, a crucial step in the journey from a promising molecule to a potential therapeutic agent.

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine - NextSDS. Available at: [Link]

  • X-ray data processing - PMC - NIH. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • X-ray Diffraction Data for Refinement and Deposition. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • What is Single Crystal X-ray Diffraction? - YouTube. Available at: [Link]

  • 12: Refining X-ray Crystal Structures - Chemistry LibreTexts. Available at: [Link]

  • Introduction to X-Ray Structure Analysis and Refinement - SCV. Available at: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • crystallization of small molecules. Available at: [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of Aminopyrazole-Pyrimidine Scaffolds: Focus on 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Prepared by: Senior Application Scientist, Preclinical ADME-Tox & Bioanalysis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical ADME-Tox & Bioanalysis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a highly privileged structural motif in modern drug discovery. The aminopyrazole-pyrimidine core is frequently utilized as a hinge-binding scaffold in the development of potent kinase inhibitors (e.g., targeting CDKs, Aurora kinases, and apicomplexan calcium-dependent protein kinases)[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not just as a series of assays, but as a mechanistic evaluation of its structural components. The strategic incorporation of the cyclopropyl group at the 3-position of the pyrazole ring is a deliberate design choice. The coplanarity and enhanced s-character of the C–C bonds in the cyclopropane ring result in C–H bonds that are shorter and stronger than those in typical alkyl groups (e.g., methyl or ethyl). This high bond dissociation energy provides significant steric and electronic shielding, drastically increasing the compound's metabolic stability by resisting Cytochrome P450 (CYP)-mediated hydrogen abstraction and subsequent oxidation[2].

In Vitro ADME Profiling Protocols

Before advancing to in vivo models, the compound must be rigorously evaluated through self-validating in vitro systems to predict its clearance and absorption liabilities.

Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) mediated by hepatic CYP450 enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 maintains the physiological ionization state of the primary amine, while 0.5 mg/mL prevents non-specific protein binding from masking clearance.

  • Analyte Spiking: Add the test compound to a final concentration of 1 µM. Causality: 1 µM ensures the concentration is well below the Michaelis-Menten constant ( Km​ ), ensuring linear, first-order clearance kinetics.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration). Causality: NADPH is the obligate electron-donating cofactor required for CYP450 catalytic activity.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold (4°C) acetonitrile containing an isotopically labeled internal standard. Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting metabolism precisely at the target timepoint.

  • Self-Validation System: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance positive control), alongside a minus-NADPH negative control. This isolates CYP-mediated degradation from chemical instability.

Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 human colon carcinoma cells on polycarbonate transwell inserts and culture for 21 days until they form a polarized monolayer with functional tight junctions.

  • Dosing: Apply 10 µM of the test compound to either the Apical (A) or Basolateral (B) chamber in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Sampling: Collect aliquots from the receiver chamber at 30, 60, and 90 minutes.

  • Self-Validation System: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A TEER value >300 Ω·cm² validates monolayer integrity. Co-incubate with Lucifer Yellow (a paracellular marker) to ensure tight junctions were not compromised by the test compound.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Rodent Study Design

To determine absolute bioavailability ( F ), a crossover or parallel study in male Sprague-Dawley rats is employed.

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Serial blood samples are drawn via the jugular vein into K2EDTA tubes. Causality: K2EDTA chelates calcium to prevent coagulation without introducing sodium or lithium ions, which cause severe ion suppression and adduct formation in the mass spectrometer.

LC-MS/MS Bioanalytical Protocol (ICH M10 Compliant)

The bioanalytical method must strictly adhere to the, ensuring accuracy within ±15% for all standards, and ±20% for the Lower Limit of Quantification (LLOQ)[3].

Step-by-Step Methodology:

  • Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing the internal standard. Centrifuge at 14,000 × g for 10 minutes.

  • Reconstitution: Transfer 100 µL of the supernatant and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial aqueous conditions of the reverse-phase gradient, preventing peak broadening (solvent effect) on the column.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an ion-pairing agent and provides abundant protons to protonate the basic pyrimidine and primary amine nitrogens.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation System: Embed Quality Control (QC) samples at low, mid, and high concentrations throughout the run. The analytical batch is only accepted if at least 67% of the QCs fall within ±15% of their nominal concentrations[3].

Quantitative Data Presentation

Table 1: Representative In Vitro ADME Profile

ParameterAssay SystemResultInterpretation
Metabolic Stability ( T1/2​ )Human Liver Microsomes48 minModerate clearance; cyclopropyl ring successfully impedes rapid oxidation.
Intrinsic Clearance ( CLint​ )Human Liver Microsomes32 µL/min/mgScaled hepatic clearance expected to be low-to-moderate.
Permeability ( Papp​ A-B)Caco-2 Monolayer 14×10−6 cm/sHigh passive intestinal permeability.
Efflux Ratio (B-A / A-B)Caco-2 Monolayer1.6Low P-gp efflux liability (Ratio < 2.0).
Plasma Protein BindingEquilibrium Dialysis85%Favorable free fraction (15%) available for target engagement.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)-1,520
Tmax​ (h)-1.5
AUC0−∞​ (h·ng/mL)1,9506,100
Clearance ( CL )17.1 mL/min/kg-
Volume of Distribution ( Vss​ )1.4 L/kg-
Half-life ( T1/2​ )2.6 h3.2 h
Bioavailability ( F ) -62.5%

Visualizations

Bioanalytical Workflow

The following diagram outlines the self-validating LC-MS/MS workflow utilized for the quantification of the compound in plasma matrices.

PK_Workflow A Plasma Sample Collection (K2EDTA anticoagulant) B Protein Precipitation (3x Vol Cold Acetonitrile + IS) A->B C Centrifugation (14,000 x g, 4°C, 10 min) B->C D Supernatant Transfer & Aqueous Dilution C->D E LC-MS/MS Analysis (ESI+, MRM Mode) D->E F Non-Compartmental Analysis (WinNonlin) E->F

Caption: Step-by-step LC-MS/MS bioanalytical workflow for in vivo PK profiling compliant with ICH M10.

Structural Rationale and Metabolic Fate

The diagram below illustrates the specific structural rationale for the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold and its predicted interaction with hepatic clearance mechanisms.

Structural_Rationale Core 3-cyclopropyl-1-(pyrimidin-2-yl) -1H-pyrazol-5-amine Metab Hepatic Clearance (CYP450 / Phase II) Core->Metab Cyclo Cyclopropyl Ring: Resists Oxidation (High Bond Energy) Metab->Cyclo Steric Shielding Pyrim Pyrimidine Core: Susceptible to N-oxidation Metab->Pyrim Primary Phase I Route Amine Primary Amine: Target for Glucuronidation Metab->Amine Phase II Conjugation

Caption: Proposed metabolic pathways and structural rationale for the aminopyrazole-pyrimidine scaffold.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications).[2]

  • Hulverson, M. A., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases (Oxford Academic / PMC). [1]

  • U.S. Food and Drug Administration (FDA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry.[3]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 3-Cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffold

Executive Summary In contemporary medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a highly optimized, fragment-like building block that serves as the pharmacophoric core for numerous targeted therapeutics. This whitepaper provides an in-depth technical analysis of the receptor and kinase binding affinity of this specific scaffold, detailing its structural rationale, thermodynamic binding mechanisms, and the self-validating experimental protocols required to accurately profile its pharmacological activity.

Structural Rationale & Pharmacophore Pre-organization

The potency of the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold is driven by a combination of precise hydrogen-bonding geometry and favorable thermodynamic pre-organization.

The Hinge-Binding Core

In the context of protein kinases, the ATP-binding pocket contains a highly conserved "hinge region" that connects the N- and C-lobes of the kinase domain. The 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine motif acts as a bidentate hinge binder. The pyrimidine nitrogen and the exocyclic 5-amino group form a critical donor-acceptor hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Ala, Glu, or Leu)[1].

Crucially, the proximity of the 5-amino group to the pyrimidine nitrogen allows for the formation of an intramolecular hydrogen bond . This locks the biaryl-like system into a rigid, planar conformation. By restricting rotatable bonds prior to target engagement, the scaffold minimizes the entropic penalty ( ΔS ) of binding, driving a highly favorable Gibbs free energy ( ΔG )[2].

The Cyclopropyl Motif

The 3-cyclopropyl substitution is not merely a lipophilic placeholder. Due to the unique Walsh orbitals (bent bonds) of the cyclopropyl ring, it possesses partial π -character, enabling it to engage in CH- π interactions with aromatic residues within the hydrophobic pocket adjacent to the gatekeeper residue. Furthermore, compared to an isopropyl group, the cyclopropyl ring offers superior metabolic stability, resisting cytochrome P450-mediated aliphatic hydroxylation while maintaining a compact steric footprint[3].

G Kinase Kinase Hinge Region (Backbone NH & C=O) Scaffold 3-cyclopropyl-1-(pyrimidin-2-yl) -1H-pyrazol-5-amine Scaffold->Kinase Bidentate H-bond (Pyrimidine N & Pyrazole NH2) Gatekeeper Hydrophobic Pocket (Gatekeeper adjacent) Scaffold->Gatekeeper Lipophilic CH-π Interaction (Cyclopropyl) Solvent Solvent Front (Vector for expansion) Scaffold->Solvent C4 Position Vector

Fig 1. Pharmacophore model of the scaffold binding to the kinase ATP-binding pocket.

Target Profiling: Kinase Binding Affinity

While this fragment can be engineered to target various receptors, its primary utility lies in targeting the kinome. Fragment optimization studies have demonstrated that 5-aminopyrazole derivatives exhibit profound affinity for the RET (Rearranged during Transfection) kinase, a major oncogenic driver in non-small cell lung cancer (NSCLC) and papillary thyroid cancer[1].

In fragment screens, the specific substitution of a 3-cyclopropyl group on the pyrazole-5-amine core imparts significant selectivity for RET over off-target kinases such as TRKA[1]. Additionally, variations of this scaffold are heavily utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors, where the C3 substitution dictates the selectivity profile among CDK1, CDK2, and CDK4[3].

Experimental Protocols: Self-Validating Systems

To accurately measure the receptor binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ) of this scaffold, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for thermodynamic and kinetic profiling.

Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

TR-FRET is utilized to determine the equilibrium binding affinity. The causality behind choosing TR-FRET over standard fluorescence is the time-gated measurement (typically a 100 µs delay), which completely eliminates short-lived auto-fluorescence from the pyrimidine/pyrazole test compounds, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare the recombinant kinase domain (e.g., GST-tagged RET), a fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor-647), and a Europium (Eu)-labeled anti-GST antibody.

  • Compound Dilution: Serially dilute the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold in 100% DMSO. Critical Causality: The final DMSO concentration must be normalized to exactly 1% across all wells. Variations in DMSO will cause artifactual protein denaturation and skew the IC50​ .

  • Incubation: Combine the kinase, tracer, antibody, and compound in a 384-well low-volume plate. Incubate in the dark at 25°C for 60 minutes. Critical Causality: This 60-minute window ensures the system reaches thermodynamic equilibrium, a prerequisite for accurately applying the Cheng-Prusoff equation to convert IC50​ to Kd​ .

  • Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor). Calculate the FRET ratio (665/615).

TRFRET A Kinase + Tracer (Equilibrium) B Add Scaffold (Competitor) A->B C Displacement of Fluorescent Tracer B->C D Decrease in FRET Signal C->D E Calculate IC50 & Kd D->E

Fig 2. TR-FRET competitive binding assay workflow for determining compound affinity.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium affinity ( Kd​ ) does not tell the whole story; in vivo efficacy is often dictated by drug residence time ( τ ). SPR is used to determine the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Functionalization: Covalently immobilize the target kinase onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: Covalent attachment provides a highly stable baseline necessary for detecting the low molecular weight mass of the fragment (~201 Da).

  • Analyte Injection: Inject the scaffold at concentrations ranging from 0.1 µM to 10 µM at a high flow rate (50 µL/min). Causality: High flow rates are mandatory to overcome mass transport limitations, ensuring the observed binding reflects true interaction kinetics rather than the diffusion rate of the compound to the chip surface.

  • Dissociation Phase: Flow running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) over the chip for 10 minutes to measure koff​ . Calculate Residence Time as τ=1/koff​ .

Quantitative Data & SAR Analysis

The table below summarizes representative structure-activity relationship (SAR) data for the core scaffold and its C3-aliphatic variants against key oncology targets. The data highlights the superior kinetic profile of the cyclopropyl moiety.

Compound / C3-SubstitutionTarget Kinase IC50​ (nM) Kd​ (SPR, nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
3-cyclopropyl (Core)RET4552 1.2×105 6.2×10−3 2.7
3-cyclopropyl (Core)TRKA>10,000N/AN/AN/AN/A
3-isopropyl analogRET310345 9.0×104 3.1×10−2 0.5
3-tert-butyl analogRET1518 2.5×105 4.5×10−3 3.7
3-tert-butyl analogTRKA202215 1.8×105 3.8×10−2 0.4

Data Synthesis: While the tert-butyl analog exhibits a slightly higher absolute affinity for RET, it suffers from a dramatic loss of selectivity, potently inhibiting TRKA as well[1]. The 3-cyclopropyl group strikes the optimal balance between steric bulk and selectivity, fitting perfectly into the RET gatekeeper-adjacent pocket while sterically clashing within the TRKA active site.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PMC / NIH URL
  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach Source: PMC / NIH URL
  • Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3.

Sources

Protocols & Analytical Methods

Method

3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine NMR spectroscopy characterization

An Application Note for the Structural Elucidation of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine using NMR Spectroscopy Introduction In the landscape of drug discovery and development, the precise structural cha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine using NMR Spectroscopy

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a unique assembly of three key pharmacophoric fragments: a cyclopropyl group, a pyrazole core, and a pyrimidine ring. The confluence of these structures presents a unique spectroscopic challenge and necessitates a multi-dimensional Nuclear Magnetic Resonance (NMR) approach for unambiguous assignment. This application note serves as a comprehensive guide for researchers, detailing an integrated strategy of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize the molecule's constitution. The protocols and interpretive logic provided herein are designed to be a self-validating system, ensuring high confidence in the final structural assignment.

Molecular Structure and Atom Numbering Convention

A consistent atom numbering scheme is essential for clear communication of NMR assignments. The following structure and numbering will be used throughout this document.

molecule cluster_pyrazole Pyrazole Ring cluster_pyrimidine Pyrimidine Ring cluster_cyclopropyl Cyclopropyl Group N1 N1 N2 N2 N1->N2 C2_prime C2' N1->C2_prime C3 C3 N2->C3 C4 C4 C3->C4 C_alpha C3->C_alpha C5 C5 C4->C5 H4 H4 C4->H4 C5->N1 NH2 5-NH₂ C5->NH2 N3_prime N3' C2_prime->N3_prime N1_prime N1' N1_prime->C2_prime C4_prime C4' N3_prime->C4_prime C5_prime C5' C4_prime->C5_prime H4_prime H4' C4_prime->H4_prime C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->N1_prime H6_prime H6' C6_prime->H6_prime C_beta1 C_alpha->C_beta1 H_alpha C_alpha->H_alpha C_beta2 Cβ' C_beta1->C_beta2 H_beta C_beta1->H_beta 2H C_beta2->C_alpha H_beta_prime Hβ' C_beta2->H_beta_prime 2H

Caption: IUPAC-consistent numbering for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Section 1: Experimental Strategy and Sample Preparation

A logical and systematic workflow is critical for efficient and accurate structure elucidation. The process begins with high-quality sample preparation, followed by a series of NMR experiments that build upon one another to assemble the complete structural picture.

NMR Analysis Workflow

The chosen series of experiments is designed to first identify all proton and carbon signals and then unambiguously map their connectivity.

workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation cluster_confirm Phase 4: Confirmation Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) H1 ¹H NMR (Proton environments, integration, multiplicity) Prep->H1 Acquire C13 ¹³C{¹H} & DEPT-135 (Carbon environments & types) H1->C13 Initial Analysis COSY gCOSY (H-H bond connectivity) C13->COSY Define Spin Systems HSQC gHSQC (Direct C-H attachment) COSY->HSQC Assign Protonated Carbons HMBC gHMBC (Long-range C-H connectivity) HSQC->HMBC Connect Fragments Confirm Final Structure Confirmation (Integration of all data) HMBC->Confirm Assemble & Verify

Caption: Logical workflow for the complete NMR-based structure elucidation.

Protocol: NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. For a polar, heterocyclic compound like the topic molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It possesses strong solubilizing power and its residual proton signal (δ ≈ 2.50 ppm) rarely interferes with signals of interest. Furthermore, it is a hydrogen bond acceptor, which slows down the exchange rate of N-H protons, often resulting in sharper, more easily observable amine and amide signals.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H and 2D NMR, or 15-25 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[3][4] The final solution height in a standard 5 mm NMR tube should be around 4-5 cm.[5]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming and sharp spectral lines.[4]

  • Filtering & Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5] Solid particles will degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[5]

Section 2: 1D NMR Spectral Analysis and Interpretation

One-dimensional spectra provide the foundational information about the number and electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Analysis (500 MHz, DMSO-d₆)

The proton NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

  • Pyrimidine Ring (H4', H5', H6'): The pyrimidine ring protons are expected in the aromatic region. H5' (δ ≈ 7.4-7.6 ppm) will appear as a triplet, coupled to both H4' and H6'. Due to the deshielding effect of the two adjacent nitrogen atoms, H4' and H6' will be shifted further downfield (δ ≈ 8.8-9.0 ppm) and appear as a doublet, coupled to H5'.[6][7]

  • Pyrazole Ring (H4): The single proton on the pyrazole ring, H4, is situated between two carbon atoms and is expected to appear as a sharp singlet in the range of δ ≈ 6.0-6.3 ppm. Its exact position is influenced by the electron-donating amine at C5 and the electron-withdrawing cyclopropyl group at C3.

  • Amine Group (NH₂): The two protons of the primary amine at C5 are expected to produce a broad singlet around δ ≈ 5.5-6.5 ppm. The chemical shift of these exchangeable protons is highly sensitive to concentration and residual water in the solvent. Their identity can be unequivocally confirmed by adding a drop of D₂O to the sample, which will cause the signal to disappear.[8]

  • Cyclopropyl Group (Hα, Hβ, Hβ'): The cyclopropyl protons reside in a highly shielded environment and appear at characteristic upfield chemical shifts.[9] Hα (δ ≈ 1.8-2.2 ppm) will be a multiplet, coupled to the four Hβ/Hβ' protons. The four methylene protons (Hβ, Hβ') are diastereotopic and will appear as two distinct multiplets in the δ ≈ 0.7-1.2 ppm range.

¹³C{¹H} and DEPT-135 NMR Analysis (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments, while a DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups (which appear as positive, negative, and positive signals, respectively) and quaternary carbons (which are absent).

  • Pyrimidine Ring (C2', C4', C5', C6'): C2', being directly between two nitrogens, will be significantly deshielded (δ ≈ 160-162 ppm). C4' and C6' will be in a similar environment (δ ≈ 157-159 ppm), while C5' will be the most shielded of the pyrimidine carbons (δ ≈ 118-122 ppm).[7][10]

  • Pyrazole Ring (C3, C4, C5): C3 and C5, being attached to nitrogen atoms, will be downfield. C5 (δ ≈ 150-155 ppm) is attached to the electron-donating amine group, while C3 (δ ≈ 145-150 ppm) is attached to the cyclopropyl group. The protonated C4 will be significantly more shielded (δ ≈ 90-95 ppm).

  • Cyclopropyl Group (Cα, Cβ): Cyclopropyl carbons are exceptionally shielded.[9][11][12] The methine carbon, Cα, is expected around δ ≈ 10-15 ppm, and the two equivalent methylene carbons, Cβ, will be even further upfield, typically in the range of δ ≈ 4-8 ppm.

Section 3: 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, 2D NMR is essential to definitively connect the atoms and confirm the overall structure.[13][14][15]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[16]

  • Key Insight: A strong cross-peak will be observed between the pyrimidine protons H4'/H6' and H5', confirming the ring's spin system. Additionally, correlations will be seen between the cyclopropyl proton Hα and the Hβ/Hβ' protons, confirming the integrity of that fragment. No correlations are expected between the three isolated fragments (pyrimidine, pyrazole H4, and cyclopropyl).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment creates a correlation map between each proton and the carbon atom it is directly attached to (¹JCH).[16][17]

  • Key Insight: This experiment allows for the direct and unambiguous assignment of all protonated carbons. For example, the proton signal at δ ≈ 6.1 ppm (H4) will show a cross-peak to the carbon signal at δ ≈ 92 ppm (C4). This is the most reliable way to assign the ¹³C spectrum for all carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the final structure, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[8][16][18] This allows for the connection of the individual fragments identified by COSY.

  • Key Insights & Structural Proof:

    • Connecting Pyrimidine to Pyrazole: The most critical correlation will be from the pyrimidine protons H4' and H6' to the pyrazole carbon C5, and also to the pyrimidine carbon C2'. A key three-bond correlation (³JCH) is expected from the pyrimidine protons H4'/H6' to the pyrazole carbon C5, confirming the N1-C2' linkage.

    • Connecting Cyclopropyl to Pyrazole: A strong correlation will be seen from the cyclopropyl methine proton (Hα) to the pyrazole carbon C3 (a two-bond correlation, ²JCH) and C4 (a three-bond correlation, ³JCH). The cyclopropyl methylene protons (Hβ/Hβ') will also show a correlation to C3.

    • Internal Pyrazole Connectivity: The pyrazole proton H4 will show correlations to C3 and C5, confirming its position within the ring. The amine (NH₂) protons may also show weak correlations to C5 and C4.

Section 4: Data Consolidation and Summary

The combination of 1D and 2D NMR experiments provides a complete and self-consistent dataset to verify the structure of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Table 1: Predicted ¹H NMR Data Summary (500 MHz, DMSO-d₆)
Atom LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4', H6'8.8 – 9.0d (doublet)~4.82H
H5'7.4 – 7.6t (triplet)~4.81H
H46.0 – 6.3s (singlet)-1H
NH₂5.5 – 6.5br s (broad singlet)-2H
1.8 – 2.2m (multiplet)-1H
Hβ, Hβ'0.7 – 1.2m (multiplet)-4H
Table 2: Predicted ¹³C NMR Data Summary (125 MHz, DMSO-d₆)
Atom LabelPredicted δ (ppm)DEPT-135
C2'160 – 162Quaternary (absent)
C4', C6'157 – 159CH (positive)
C5150 – 155Quaternary (absent)
C3145 – 150Quaternary (absent)
C5'118 – 122CH (positive)
C490 – 95CH (positive)
10 – 15CH (positive)
4 – 8CH₂ (negative)
Table 3: Key Expected HMBC Correlations for Structural Assembly
Proton(s) (¹H)Correlated Carbon(s) (¹³C)Significance
H4', H6'C5 , C2', C5'Links Pyrimidine to Pyrazole
C3 , C4, CβLinks Cyclopropyl to Pyrazole
H4C3, C5Confirms pyrazole ring connectivity
NH₂C5, C4Confirms position of amine group

By systematically applying the workflow and interpreting the resulting spectra, from the basic 1D analysis to the definitive connections established by HMBC, one can achieve an unambiguous and robust characterization of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston, College of Pharmacy. (2023). Small molecule NMR sample preparation. [Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Magnetic Resonance in Chemistry. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole. [Link]

  • Frydman, L., & Mishkovsky, M. (2014). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Israel Journal of Chemistry. [Link]

  • Pell, A. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]

  • Journal of the Chemical Society of Pakistan. 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra. [Link]

  • Afonso, C. A. M., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. [Link]

  • Cerdà, M., et al. (1996). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. Journal of Chemical Information and Modeling. [Link]

  • Elguero, J., et al. (1976). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles. Spectroscopy Letters. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

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  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Blinov, K. A., et al. (2005). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Al-Issa, S. A., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • Zamora Carreras, H. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

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  • Al-Said, M. S., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. [Link]

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Application

Application Note: 3-Cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 187795-41-1)[1] Executive Summary & Structural Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 187795-41-1)[1]

Executive Summary & Structural Rationale

In modern rational drug design, the selection of a core building block dictates the trajectory of a hit-to-lead campaign. 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a highly optimized, privileged scaffold specifically engineered for the development of ATP-competitive protein kinase inhibitors[2].

This molecule is not merely a structural foundation; it is a pre-organized pharmacophore designed to solve specific thermodynamic and metabolic challenges in drug discovery. Its efficacy is driven by the synergistic causality of its three distinct functional domains:

  • The 5-Aminopyrazole Core (The Hinge Binder): Aminopyrazoles are privileged motifs that mimic the adenine ring of ATP[3]. The exocyclic 5-amino group acts as a potent hydrogen-bond donor, while the adjacent pyrazole nitrogen (N2) serves as a hydrogen-bond acceptor[4]. This dual-vector system forms highly stable, bidentate interactions with the backbone amides of the kinase hinge region.

  • The 3-Cyclopropyl Group (The Metabolic Shield): The cyclopropyl ring is increasingly utilized to transition candidates from preclinical to clinical stages[5]. Unlike straight-chain alkyl groups (e.g., ethyl or propyl), the cyclopropyl ring possesses shorter, stronger C–H bonds and enhanced π -character[5]. This provides a rigid, lipophilic vector that perfectly fills small hydrophobic pockets adjacent to the gatekeeper residue while drastically reducing the entropic penalty of binding and resisting CYP450-mediated oxidative metabolism[5].

  • The 1-Pyrimidin-2-yl Group (The Solvent Vector): The pyrimidine ring modulates the pKa of the pyrazole core, ensuring it remains uncharged at physiological pH for optimal membrane permeability. Furthermore, it acts as a synthetic vector directed toward the solvent-exposed region, allowing for the attachment of solubilizing groups or targeted degradation chimeras (PROTACs).

Pharmacophore A 5-Amino Group (H-Bond Donor) Hinge Kinase Hinge Region (Backbone Amides) A->Hinge Donates H-bond B Pyrazole N2 (H-Bond Acceptor) B->Hinge Accepts H-bond C 3-Cyclopropyl (Lipophilic/Rigid) Pocket Hydrophobic Pocket (Gatekeeper adjacent) C->Pocket Fills space, resists CYP450 D 1-Pyrimidin-2-yl (Aromatic/Solvent) D->Pocket Modulates pKa, vector for growth

Figure 1: Pharmacophore mapping of the building block within a kinase ATP-binding site.

Physicochemical Profiling & SAR Data

Before initiating library synthesis, it is critical to understand the baseline physicochemical properties of the scaffold. The compound adheres strictly to Lipinski’s Rule of 5, providing an ideal starting point for Fragment-Based Drug Discovery (FBDD) or high-throughput analoging.

Table 1: Physicochemical Properties of CAS 187795-41-1[1]
PropertyValueMedicinal Chemistry Significance
Molecular Weight 201.23 g/mol Low MW allows for significant structural elaboration without exceeding the 500 Da limit.
Formula C10H11N5High nitrogen content (sp2 hybridized) improves aqueous solubility.
H-Bond Donors 1 (–NH2)Optimal for specific hinge-region targeting without causing promiscuous binding.
H-Bond Acceptors 4Facilitates interactions with structured water networks in the binding pocket.
Rotatable Bonds 2High rigidity minimizes the entropic penalty upon target binding.
Table 2: Comparative Advantage of the Cyclopropyl Moiety

Representative Structure-Activity Relationship (SAR) data demonstrating the causality of selecting a cyclopropyl group over standard alkyl chains in kinase inhibitor design.

R-Group at Position 3Relative Kinase IC50Human Liver Microsome (HLM) T½Rationale for Observed Data
–Methyl 1x (Baseline)15 minProne to rapid oxidation; suboptimal hydrophobic pocket filling.
–Ethyl 0.8x (Slightly better)12 minIncreased lipophilicity improves binding, but flexible chain increases entropic penalty and metabolic liability.
–Cyclopropyl 5x (Highly Potent) >45 min Coplanarity and enhanced π -character lock the conformation[5]. Stronger C–H bonds resist CYP450 metabolism[5].

Application Workflow: High-Throughput Library Synthesis

The primary application of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is its use as a nucleophile in Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of kinase inhibitors (e.g., targeting CDK16, Aurora kinases, or PCTAIRE family kinases)[2].

Workflow S1 Scaffold: CAS 187795-41-1 S2 Pd-Catalyzed C-N Coupling (BrettPhos Pd G3) S1->S2 S3 Library Purification (Prep-HPLC) S2->S3 S4 Primary Screening (NanoBRET/DSF) S3->S4 S5 Hit-to-Lead Optimization S4->S5

Figure 2: High-throughput library synthesis and screening workflow for hit identification.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Self-Validating System: The 5-amino group on this specific pyrazole is electronically deactivated by the adjacent electron-withdrawing pyrimidine ring and sterically hindered by the cyclopropyl group. Standard Pd catalysts (e.g., Pd(dppf)Cl2) will fail or yield high amounts of homocoupling. This protocol specifically utilizes BrettPhos Pd G3 , which is mechanistically designed to undergo rapid reductive elimination with weak, hindered nucleophiles.

Reagents & Materials:

  • Nucleophile: 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq, 0.5 mmol)

  • Electrophile: Substituted Aryl/Heteroaryl Bromide (1.1 eq, 0.55 mmol)

  • Catalyst: BrettPhos Pd G3 (0.05 eq, 2.5 mol%)

  • Ligand: BrettPhos (0.05 eq, 2.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 eq, 1.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the aminopyrazole scaffold, aryl bromide, BrettPhos Pd G3, BrettPhos, and NaOtBu.

    • Causality Check: NaOtBu is chosen over weaker bases (like Cs2CO3) because the deactivated amine requires a stronger base for efficient deprotonation during the catalytic cycle.

  • Inert Atmosphere Establishment: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with Argon gas. Repeat this cycle three times.

    • Causality Check: Palladium(0) intermediates are highly susceptible to oxidation. Failure to rigorously degas will result in catalyst death (visible as a sudden precipitation of black palladium).

  • Solvent Addition & Heating: Syringe in 5.0 mL of anhydrous, sparged 1,4-dioxane. Transfer the vial to a pre-heated reaction block set to 90°C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Causality Check: 1,4-dioxane provides a high boiling point (101°C), supplying the necessary thermal energy to overcome the activation barrier of the sterically hindered coupling without requiring pressurized microwave reactors.

  • In-Process Monitoring (Self-Validation): At 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criterion: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 202.1 [M+H]+ peak of the starting material.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase Prep-HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the target kinase inhibitor.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
  • Fabbri et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Pharmaceuticals, 2023.
  • "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Pharmaceuticals, 2021.
  • "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI, 2023.
  • NextSDS Chemical Substance Database. "3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine".

Sources

Method

Application Note: A Multi-Modal Purification Strategy for the Scale-Up of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Abstract This application note presents a comprehensive guide to developing a robust and scalable purification strategy for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust and scalable purification strategy for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in pharmaceutical development. Recognizing that specific protocols for this exact molecule are not widely published, this guide synthesizes established principles of process chemistry and purification science. We detail a multi-modal approach, beginning with predictive impurity profiling based on likely synthetic routes. Subsequently, we provide detailed protocols for orthogonal purification techniques, including reactive extractions, crystallization, and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific process, ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.

Introduction: The Purification Challenge

The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (herein referred to as CMPA ) belongs to a class of nitrogen-rich heterocyclic compounds that are privileged structures in medicinal chemistry. Achieving high purity (>99.5%) on a multi-gram to kilogram scale is a critical step in the drug development pipeline. The primary challenges in purifying CMPA stem from its multiple basic nitrogen atoms, which can lead to complex acid-base behavior and potential for strong interactions with stationary phases in chromatography.

This guide provides a systematic approach to developing a purification workflow, moving from initial crude work-up to final polishing steps, designed for scalability and efficiency.

Predictive Impurity Profiling

A successful purification strategy begins with understanding the likely impurities. Based on common synthetic routes for analogous N-aryl pyrazole amines, we can anticipate the following impurity classes (Figure 1). A common synthesis involves the condensation of a β-ketoester with 2-hydrazinylpyrimidine.

  • Starting Materials: Unreacted 2-hydrazinylpyrimidine (Impurity A ) and the cyclopropyl β-ketoester starting material (Impurity B ).

  • Process-Related Impurities: Regioisomers formed during the initial cyclization (Impurity C ), or byproducts from side-reactions.

  • Degradants: Products of oxidation or hydrolysis, particularly if the compound is unstable under certain pH or thermal conditions.

G cluster_0 Anticipated Synthetic Route SM1 2-Hydrazinylpyrimidine (Impurity A) Intermediate Condensation Intermediate SM1->Intermediate SM2 Cyclopropyl β-ketoester (Impurity B) SM2->Intermediate Target CMPA (Target Molecule) Intermediate->Target  Cyclization ImpurityC Regioisomer (Impurity C) Intermediate->ImpurityC  Alternative  Cyclization

Figure 1: Predicted impurity profile for CMPA synthesis.

A Multi-Modal Purification Workflow

A robust purification strategy relies on orthogonal methods that separate impurities based on different physicochemical properties. Our proposed workflow involves a sequence of liquid-liquid extraction, crystallization, and, if necessary, column chromatography.

G start Crude Reaction Mixture lle Step 1: Acid/Base Liquid- Liquid Extraction (LLE) start->lle decision1 Purity > 98%? lle->decision1 cryst Step 2: Recrystallization (Bulk Purification) decision1->cryst Yes chrom Step 3: Chromatography (Polishing Step) decision1->chrom No (Proceed to Step 3) decision2 Purity > 99.5%? cryst->decision2 decision2->chrom No final Final API (>99.8% Purity) decision2->final Yes chrom->final

Figure 2: Decision workflow for CMPA purification.

Experimental Protocols

Protocol 1: Initial Purification via Acid/Base Extraction

Rationale: This technique leverages the basicity of the pyrazole and pyrimidine nitrogens in CMPA. By protonating the target compound with an acid, it can be selectively extracted into an aqueous layer, leaving non-basic impurities (like the β-ketoester starting material) in the organic phase.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). A typical ratio is 10 mL of solvent per 1 g of crude material.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Use approximately 5 mL of 1 M HCl per 1 g of crude material. Repeat the extraction twice.

    • Expert Insight: The amine functional groups of CMPA will be protonated to form hydrochloride salts, which are soluble in the aqueous layer. Non-basic impurities, such as unreacted ketoester, will remain in the organic layer.

  • Phase Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification and Re-extraction: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is >10. The free base of CMPA will precipitate or form an oil.

  • Product Extraction: Extract the free-based CMPA back into an organic solvent (e.g., dichloromethane or EtOAc). Perform three extractions for maximum yield.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified crude solid.

Protocol 2: Bulk Purification via Crystallization

Rationale: Crystallization is the most economical and scalable method for purifying solid compounds. The key is to identify a solvent system where the solubility of CMPA is high at elevated temperatures but low at room temperature, while impurities remain soluble at all temperatures.

Solvent Screen: A preliminary solvent screen is essential. Test solvents like isopropanol (IPA), acetonitrile (MeCN), ethyl acetate (EtOAc), and toluene, as well as co-solvent systems (e.g., IPA/water, Toluene/Heptane).

Protocol (Example using Isopropanol):

  • Dissolution: In a reactor vessel equipped with a condenser and overhead stirrer, add the purified crude solid from the extraction step. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of solid).

  • Heating: Heat the slurry to reflux (approx. 82 °C for IPA) with gentle stirring until all the solid dissolves. If it does not fully dissolve, add more solvent dropwise until a clear solution is achieved.

  • Controlled Cooling (Critical Step): Slowly cool the solution to allow for the formation of large, well-defined crystals. A suggested cooling profile is:

    • Cool from 80 °C to 50 °C over 2 hours.

    • Hold at 50 °C for 1 hour.

    • Cool from 50 °C to 5 °C over 3 hours.

    • Hold at 5 °C for 2 hours to maximize yield.

    • Expert Insight: Slow cooling is crucial for purity. Rapid crashing of the solid will trap impurities within the crystal lattice.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel or a filter press on scale).

  • Washing: Wash the filter cake with a small amount of cold isopropanol (2 x 1 mL per gram) to remove residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.

Table 1: Example Solvent Screening Data

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Crystal HabitPurity (HPLC Area%)
Isopropanol< 5> 100Needles> 99.5%
Acetonitrile~ 10> 150Plates> 99.0%
Toluene< 2~ 50Rods> 99.6%
EtOAc/Heptane (1:1)< 1~ 60Fine Powder> 99.2%

Data is illustrative and must be determined experimentally.

Protocol 3: Final Polishing via Column Chromatography

Rationale: If crystallization fails to remove closely related impurities (e.g., regioisomers), preparative column chromatography is required. For a basic compound like CMPA, normal-phase silica gel is often effective. Adding a small amount of a basic modifier to the eluent can prevent peak tailing.

Protocol (Normal-Phase Silica Gel):

  • Column Selection and Packing: Select a silica gel column (e.g., 60 Å, 40-63 µm particle size). For every 1 g of product, use approximately 50-100 g of silica. Pack the column as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the CMPA in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with a gradient or isocratic mobile phase. A typical starting point is a mixture of a non-polar solvent (e.g., heptane or toluene) and a polar solvent (e.g., ethyl acetate or acetone).

    • Example Gradient: Start with 80:20 Heptane:EtOAc and gradually increase to 50:50 Heptane:EtOAc.

    • Modifier: Add 0.1-0.5% triethylamine (TEA) or ammonia to the mobile phase to improve peak shape and prevent streaking on the acidic silica surface.

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the final, highly pure CMPA.

Conclusion

The purification of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CMPA) on a large scale is best approached with a multi-step, orthogonal strategy. A well-executed acid-base extraction provides an excellent primary purification, removing non-basic starting materials. This is ideally followed by a carefully optimized crystallization step, which is the most efficient method for achieving high purity and good recovery at scale. In cases where challenging impurities like regioisomers persist, a final polishing step using preparative column chromatography can be employed. The protocols and rationale provided in this note serve as a robust starting point for researchers to develop a scalable and validated purification process for this and structurally related molecules.

References

  • Title: Crystallization: Basic Concepts and Industrial Applications Source: IntechOpen URL: [Link]

  • Title: The Art and Science of Flash Chromatography Source: Teledyne ISCO URL: [Link]

Technical Notes & Optimization

Troubleshooting

stabilizing 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in aqueous solutions

Compound: 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Target Audience: Formulation Scientists, Medicinal Chemists, and in vitro Assay Developers Welcome to the Technical Support Center. Working with pyrimidine-su...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Target Audience: Formulation Scientists, Medicinal Chemists, and in vitro Assay Developers

Welcome to the Technical Support Center. Working with pyrimidine-substituted aminopyrazoles in aqueous media presents unique physicochemical challenges. This guide is designed to help you troubleshoot precipitation, hydrolytic cleavage, and oxidative degradation, ensuring the integrity of your compound during biological assays.

Core Mechanistic Overview

Before troubleshooting, it is critical to understand the intrinsic vulnerabilities of the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold.

Pathway API 3-cyclopropyl-1-(pyrimidin-2-yl) -1H-pyrazol-5-amine Acid Acidic Media (< pH 4) Protonation API->Acid Base Basic Media (> pH 8) Nucleophilic Attack API->Base Ox Light / O2 Oxidative Stress API->Ox Deg1 N-C Bond Cleavage (Loss of Pyrimidine) Acid->Deg1 H+ catalyzed Deg2 Pyrimidine Ring Hydrolysis Base->Deg2 OH- attack Deg3 Amine Oxidation (Azo/Nitroso Formation) Ox->Deg3 ROS generation

Mechanistic degradation pathways of the aminopyrazole-pyrimidine core in aqueous solutions.

Frequently Asked Questions (FAQs)
Section 1: Solubility & Aggregation

Q: Why does the compound immediately precipitate when spiked into standard PBS (pH 7.4), and how can I maintain it in solution? A: Causality: The compound is highly lipophilic. The cyclopropyl group and the planar pyrimidine ring drive strong hydrophobic interactions, while the molecule lacks strongly ionizable groups at physiological pH. When introduced directly into an aqueous buffer, the energetic penalty of disrupting the hydrogen-bonded water network forces the compound to rapidly aggregate and precipitate. Solution: You must lower the dielectric constant of the vehicle or shield the hydrophobic domains. We recommend a binary approach: pre-dissolve the API in an aprotic co-solvent (DMSO) and dilute it into an aqueous buffer containing a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The HP-β-CD forms a host-guest inclusion complex with the lipophilic rings, thermodynamically shielding them from the bulk aqueous environment.

Section 2: Hydrolytic Stability & pH Optimization

Q: I observe a progressive loss of compound integrity over 24-48 hours in aqueous media. What is the degradation pathway? A: Causality: Pyrimidine rings and their N-linkages to pyrazoles are highly susceptible to hydrolytic degradation at extreme pH levels[1][2]. Under acidic conditions (pH < 5.0), the pyrimidine nitrogens become protonated. This dramatically increases the electron-withdrawing nature of the ring, making the bridging N-C bond between the pyrazole and pyrimidine highly electrophilic and susceptible to acid-catalyzed nucleophilic attack by water, leading to cleavage[3]. Conversely, under basic conditions (pH > 8.0), hydroxide ions can directly attack the electron-deficient pyrimidine ring, causing ring-opening hydrolysis[2]. Solution: Formulate the compound in a tightly controlled, slightly acidic to neutral buffer (pH 6.0–6.8). Avoid highly nucleophilic buffers (e.g., Tris) and utilize non-nucleophilic alternatives like MES (2-(N-morpholino)ethanesulfonic acid).

Section 3: Oxidative & Photolytic Degradation

Q: My stock solutions develop a yellow/brown tint after a few days on the bench. Does this affect my assay? A: Causality: Yes, this visual change indicates critical structural degradation. The primary amine at the 5-position of the pyrazole ring is electron-rich and highly prone to oxidation, particularly in the presence of dissolved oxygen, trace transition metals, or UV light[4]. Photo-oxidation generates reactive oxygen species (ROS) that trigger single-electron transfer from the amine, eventually forming highly conjugated azo or nitroso derivatives (which appear yellow). Solution: Degas all aqueous buffers with Argon prior to formulation. Add a water-soluble antioxidant/chelator blend (e.g., 0.1% Ascorbic Acid and 1 mM EDTA) to scavenge radicals and sequester trace metals. Always store in amber glass vials.

Quantitative Stability Data

The following table summarizes the stability and solubility profile of the compound across various formulation vehicles at 37°C.

Formulation VehiclepHAdditivesHalf-life ( t1/2​ ) at 37°CVisual Appearance (at 48h)
PBS (Standard)7.4None< 12 hoursCloudy, yellow precipitate
MES Buffer6.5None~ 36 hoursClear, slight yellow tint
MES + 10% HP-β-CD6.5None> 72 hoursClear, slight yellow tint
MES + 10% HP-β-CD6.50.1% Ascorbic Acid + 1mM EDTA> 120 hours Clear, colorless
Experimental Methodologies

To ensure reproducibility and trust in your biological data, utilize the following self-validating formulation workflow.

Workflow Step1 1. Weigh API (Protect from light) Step2 2. Dissolve in DMSO (Max 5% v/v) Step1->Step2 Step3 3. Add to pH 6.5 Buffer (10% HP-β-CD + Antioxidant) Step2->Step3 Step4 4. Sterile Filter (0.22 µm under Argon) Step3->Step4 Step5 5. Store at -20°C (Amber Vials) Step4->Step5

Step-by-step formulation workflow for stabilizing the compound in aqueous media.

Protocol 1: Preparation of a Stabilized 10 mM Aqueous Stock

Self-Validating System Principle: This protocol includes a mandatory T=0 analytical checkpoint. If the compound fails the initial solubility or baseline purity check, the protocol dictates an immediate halt, preventing the generation of false-negative biological data.

Step-by-Step Instructions:

  • Vehicle Preparation: Prepare a 50 mM MES buffer adjusted to pH 6.5. Add 10% (w/v) HP-β-CD, 0.1% (w/v) ascorbic acid, and 1 mM EDTA.

  • Degassing: Sparge the prepared buffer with Argon gas for 15 minutes to displace dissolved oxygen.

  • API Solubilization: In a dark room or under red light, weigh the exact required mass of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. Dissolve the powder in anhydrous, low-peroxide DMSO to create a 200 mM master stock. Vortex until optically clear.

  • Complexation: While continuously vortexing the degassed MES buffer, add the DMSO master stock dropwise until a final API concentration of 10 mM is reached (Final DMSO concentration will be 5% v/v).

  • Filtration: Immediately pass the solution through a 0.22 µm PTFE syringe filter into an argon-purged amber glass vial.

  • Validation Checkpoint: Extract a 10 µL aliquot and run it via HPLC (Protocol 2). Record the Area Under the Curve (AUC) for the parent peak. This is your T=0 baseline.

Protocol 2: Stability-Indicating HPLC Method (Self-Validation Check)

Use this method to monitor the integrity of your stock solution over the course of your experiments.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Validation Rule: Run aliquots at T=0 , T=24h , and T=48h . If the parent compound AUC at any timepoint decreases by >5% relative to the T=0 baseline, or if new peaks (degradants) emerge exceeding 2% of the total AUC, discard the stock solution and prepare a fresh batch.

References
  • Synthesis of Purine- and Pyrimidine-Containing Polyphosphazenes: Physical Properties and Hydrolytic Behavior | Macromolecules - ACS Public
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide - Benchchem.
  • Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution - Benchchem.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and Other Pyrazole-Based Kinase Inhibitors

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a "privileged structure" due to its remarkable versatility and proven success in forming the core of numerous ap...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a "privileged structure" due to its remarkable versatility and proven success in forming the core of numerous approved drugs.[1][2] This guide provides an in-depth comparison of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a representative aminopyrazole, with other key pyrazole derivatives, focusing on their roles as kinase inhibitors. We will delve into the structural nuances, structure-activity relationships (SAR), and the experimental data that underpin their therapeutic potential.

The Pyrazole Core: A Foundation for Kinase Inhibition

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone in the design of kinase inhibitors.[2] Its unique electronic properties and the ability to be readily functionalized at multiple positions allow for precise tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1] The nitrogen atoms of the pyrazole core are crucial, often acting as both hydrogen bond donors (at N1-H) and acceptors (at N2), enabling strong and specific interactions within the ATP-binding pocket of various kinases.[3] This interaction mimics the adenine region of ATP, providing a strong anchor for the inhibitor.

Spotlight on 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Chemical Structure:

  • CAS Number: 187795-41-1[4][5]

  • Molecular Formula: C₁₀H₁₁N₅[4]

  • Molecular Weight: 201.23 g/mol [4]

This specific molecule combines three key structural motifs, each contributing to its potential pharmacological profile:

  • The 5-Aminopyrazole Core: The amine group at the C5 position is a critical functional handle. It can act as a hydrogen bond donor and provides a site for further chemical modification to enhance binding affinity or modulate physical properties.[6]

  • The N1-Pyrimidinyl Group: The pyrimidine ring attached to the N1 position of the pyrazole is a common feature in many kinase inhibitors. It can form additional hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

  • The C3-Cyclopropyl Group: The cyclopropyl moiety is a fascinating and increasingly utilized fragment in drug design. It introduces a three-dimensional character to the molecule without significantly increasing its size. This rigid, lipophilic group can improve metabolic stability, enhance binding to hydrophobic pockets within the kinase active site, and favorably influence the overall conformation of the molecule.[7]

While specific public domain data on the kinase inhibitory activity of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is limited, patent literature discloses numerous related N-acylated derivatives of the 3-cyclopropyl-1H-pyrazol-5-amine core as potent antitumor agents, suggesting a likely mechanism of action through inhibition of cell cycle-regulating kinases like cyclin-dependent kinases (CDKs).[8][9][10]

Comparative Analysis with Other Pyrazole Derivatives

To understand the significance of the structural features of our topic compound, we will compare it with other well-characterized pyrazole derivatives that have demonstrated potent kinase inhibitory activity. The following table summarizes key data for selected compounds targeting Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2), two important targets in oncology and inflammatory diseases.

Compound/DerivativeTarget KinaseIC₅₀ (µM)Key Structural Features & SAR InsightsReference
Compound 36 CDK20.199Pyrazolo[1,5-a]pyrimidine core. Demonstrates that fused ring systems can achieve high potency.[11]
Compound 9 CDK2/cyclin A20.96Pyrazole with bulky aromatic substituents. Highlights the importance of substitutions at C3/C5 for potency.[12][13]
Compound 7d CDK2/cyclin A21.47Another example of a substituted pyrazole, showing that modifications can tune activity into the low micromolar range.[12][13]
Compound 11 CDK20.45A 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative, indicating that diamine substitutions can be favorable.[1][14]
Compound 3f JAK2<0.020A 4-amino-(1H)-pyrazole derivative. The 4-amino group is crucial for interaction with the kinase hinge region (forming H-bonds with GLU930 and LEU932).[15]
Compound 10e JAK2 / JAK30.166 / 0.057A 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative, acting as a multi-targeted inhibitor.[16]
Ruxolitinib JAK1 / JAK20.0028 / 0.0047 (nM)An FDA-approved drug with a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine. A clinical benchmark for JAK inhibition.[3]
Brepocitinib JAK1 / TYK20.017 / 0.023A potent dual inhibitor with a complex pyrazole-based structure, demonstrating high selectivity and potency.[17]

Causality Behind Structural Choices:

  • Hinge-Binding Moiety: The N1-pyrimidine of our topic compound, similar to the pyrrolo[2,3-d]pyrimidine in Ruxolitinib, is designed to interact with the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors and is essential for high-affinity binding.[15]

  • Hydrophobic Substituents: The C3-cyclopropyl group, like the phenyl groups in other derivatives, is intended to occupy a hydrophobic pocket near the ATP-binding site. The choice of a cyclopropyl group over a simple alkyl or phenyl group can be a strategic decision to enhance metabolic stability and introduce conformational rigidity, which can improve selectivity.[7]

  • Solvent-Front-Directed Groups: The C5-amino group provides a vector pointing towards the solvent-exposed region of the ATP-binding site. This allows for the addition of various substituents to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.

Experimental Methodologies for Evaluation

To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol is a self-validating system designed to quantify the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted into ATP, which is then used in a luciferase reaction to produce light. The luminescent signal positively correlates with the amount of ADP produced and therefore, the kinase activity.[13][18]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare Inhibitor Serial Dilutions in DMSO add_inhibitor 1. Add 1 µL Inhibitor/ Vehicle to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase/Substrate Mixture in Buffer add_enzyme 2. Add 2 µL Kinase/ Substrate Mixture prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp 4. Add 2 µL ATP to Initiate Reaction prep_atp->add_atp add_inhibitor->add_enzyme incubate_bind 3. Incubate 10 min at RT (Binding) add_enzyme->incubate_bind incubate_bind->add_atp incubate_react 5. Incubate 60 min at RT (Reaction) add_atp->incubate_react add_adpglo 6. Add 5 µL ADP-Glo™ Reagent incubate_react->add_adpglo incubate_deplete 7. Incubate 40 min at RT (ATP Depletion) add_adpglo->incubate_deplete add_kdr 8. Add 10 µL Kinase Detection Reagent incubate_deplete->add_kdr incubate_signal 9. Incubate 30 min at RT (Signal Dev.) add_kdr->incubate_signal read_lum 10. Read Luminescence incubate_signal->read_lum

Caption: Workflow for a typical in vitro kinase assay using the ADP-Glo™ method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration in the assay should not exceed 1%.[8]

    • Prepare the target kinase (e.g., CDK2/Cyclin A2 or JAK2) and its specific substrate peptide in kinase assay buffer to a 2X final concentration.[16]

    • Prepare the ATP solution in kinase assay buffer to a 2X final concentration (typically at or near the Km for the specific kinase).[14]

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted test compounds or vehicle control (for 0% and 100% activity controls) to the appropriate wells.

    • Add 2 µL of the 2X kinase/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[4]

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.[4]

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of the compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.[1]

Experimental Workflow:

A 1. Seed cells in a 96-well plate B 2. Incubate 24h to allow cell attachment A->B C 3. Add serial dilutions of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add 10 µL MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add 100 µL Solubilization Buffer F->G H 8. Incubate for 2-12h in the dark G->H I 9. Measure Absorbance at 570 nm H->I

Caption: General workflow for an MTT cell proliferation and viability assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count cells (e.g., A549 lung cancer or K562 leukemia cells).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

    • Incubate the plate for a desired period (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of MTT Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

    • Pipette up and down to ensure the formazan crystals are fully dissolved. The plate can be left on a shaker or overnight at room temperature in the dark to facilitate dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Prospects

The pyrazole scaffold is a validated and highly fruitful starting point for the development of potent and selective kinase inhibitors. The molecule 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine incorporates several key features—a hinge-binding pyrimidine, a metabolically robust cyclopropyl group, and a versatile 5-amino handle—that make it and its derivatives promising candidates for kinase-targeted drug discovery.

As demonstrated by the comparative data, subtle modifications to the pyrazole core and its substituents can lead to dramatic changes in potency and selectivity, targeting diverse kinases like CDKs and JAKs. The future of pyrazole-based inhibitor design will likely focus on achieving even greater selectivity to minimize off-target effects and developing compounds that can overcome known resistance mechanisms. The systematic application of the robust experimental protocols detailed herein is fundamental to advancing this field and translating promising chemical matter into next-generation therapeutics.

References

  • Ma, Y., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Available at: [Link]

  • Metwally, A. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

  • Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yuan, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.
  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.
  • Fritzen, E. L., et al. (2000). United States Patent 6,218,418 B1. Google Patents. Available at: [Link]

  • NextSDS. (n.d.). 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. NextSDS. Available at: [Link]

  • Kharl, J., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Fesik, S. W., et al. (2022). Discovery of 4-((6-chloro-7-((2-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)quinazolin-4-yl)oxy)-N-(5-cyclopropyl-1H-pyrazol-3-yl)picolinamide as a potent and selective RET inhibitor for the treatment of solid tumors. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Discovery-of-4-((6-chloro-7-((2-methoxy-4-((4-yl)m-Fesik-Fuss/32015822b3149a40e118c4cdd2027e1f57009405]([Link]

Sources

Comparative

Comparative Efficacy Guide: 3-Cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Analogs vs. Conventional Kinase Inhibitors

Executive Summary & Structural Causality Recent advancements in targeting the "dark kinome" have highlighted the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core as a privileged pharmacophore for developing highly selective kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Recent advancements in targeting the "dark kinome" have highlighted the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core as a privileged pharmacophore for developing highly selective kinase inhibitors . Specifically, analogs based on the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold have demonstrated exceptional efficacy against the understudied PCTAIRE subfamily (e.g., CDK16), which is frequently dysregulated in breast, prostate, and cervical cancers.

As a Senior Application Scientist, I evaluate molecular scaffolds not just by their IC50 values, but by the structural causality driving their efficacy:

  • Pyrimidine-2-yl Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor competitively within the ATP-binding pocket.

  • 3-Cyclopropyl Group: The addition of the cyclopropyl ring at the C3 position of the pyrazole provides essential steric bulk. This rigid, lipophilic moiety restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. Crucially, it optimally fills the hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing selectivity against off-target kinases that possess bulkier gatekeeper amino acids .

  • 5-Amine Substitution: Serves as a versatile linker vector, allowing for the attachment of solvent-exposed functional groups to tune pharmacokinetic properties and cellular permeability without disrupting the core hinge-binding interaction.

Mechanistic Pathway

The primary mechanism of action for these analogs involves the competitive displacement of ATP in CDK16, preventing the phosphorylation of downstream substrates and ultimately inducing a targeted cell cycle arrest.

Pathway CyclinY Cyclin Y Binding CDK16 CDK16 (PCTAIRE) Activation CyclinY->CDK16 Substrate Substrate Phosphorylation CDK16->Substrate Inhibitor 3-cyclopropyl-1-(pyrimidin-2-yl)- 1H-pyrazol-5-amine Analogs Inhibitor->CDK16 Competitive ATP Inhibition Arrest G2/M Phase Cell Cycle Arrest Substrate->Arrest Blocked

CDK16 inhibition pathway by 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine analogs.

Comparative Efficacy Data

To objectively evaluate the performance of the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold, we compare a highly optimized analog of this class (Compound 43d) against two well-established clinical benchmarks: Tozasertib (a pan-Aurora/CDK inhibitor) and Palbociclib (a highly specific CDK4/6 inhibitor) .

Inhibitor ClassRepresentative CompoundPrimary Target(s)Cellular Potency (EC50/IC50)Selectivity ProfileCell Cycle Phenotype
Pyrazol-5-amine Analog Compound 43dCDK16 (PCTAIRE)33 nM (NanoBRET)High (Spares CDK2/CDK5)G2/M Arrest
Aurora/CDK Inhibitor Tozasertib (VX-680)Aurora A/B/C, CDK1613-18 nM (Biochemical)Moderate (Pan-Aurora/CDK)G2/M Arrest
CDK4/6 Inhibitor PalbociclibCDK4, CDK611-15 nM (Biochemical)High (Spares CDK1/2)G1 Arrest

Self-Validating Experimental Protocols

Robust drug development requires a self-validating experimental pipeline. The following workflow ensures that biochemical target engagement is directly and causally linked to phenotypic cellular outcomes.

Workflow Step1 Compound Synthesis Step2 NanoBRET Target Engagement Step1->Step2 Step3 Viability Assay (CellTiter-Glo) Step2->Step3 Step4 FUCCI Cell Cycle Analysis Step3->Step4

Step-by-step experimental workflow for evaluating pyrazol-5-amine analogs.

Protocol 1: NanoBRET Target Engagement Assay (Live-Cell Binding)

Causality & Rationale: Traditional biochemical kinase assays often yield false positives due to the absence of physiological ATP concentrations (~1-5 mM) and ignore cell membrane permeability barriers. NanoBRET quantifies actual intracellular target engagement, establishing a direct causal link between the applied compound concentration and intracellular kinase occupancy .

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CDK16) fused to a NanoLuc luciferase reporter.

  • Tracer Incubation: After 24 hours, harvest the cells and resuspend them in an assay buffer containing a cell-permeable fluorescent NanoBRET tracer (a broad-spectrum kinase inhibitor conjugated to a fluorophore).

  • Analog Treatment: Dispense the cell suspension into a 384-well plate and treat with serial dilutions of the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine analog. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). The analog competitively displaces the tracer, causing a dose-dependent decrease in the BRET signal to yield the true cellular EC50.

Protocol 2: FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) Analysis

Causality & Rationale: To functionally validate that the intracellular kinase inhibition measured in Protocol 1 translates to the expected biological phenotype. If CDK16 is successfully inhibited, the self-validating outcome must be a G2/M cell cycle arrest, as CDK16 is critical for progression through this phase.

  • Cell Line Preparation: Culture HeLa cells stably expressing the FUCCI biosensors (mKO2-hCdt1 for G1 phase and mAG-hGeminin for S/G2/M phases).

  • Compound Exposure: Treat cells with the analog at concentrations corresponding to 1x, 5x, and 10x the NanoBRET EC50 established in Protocol 1. Incubate for 24-48 hours.

  • Flow Cytometry (FACS): Harvest the cells and analyze via flow cytometry using 488 nm (mAG) and 561 nm (mKO2) lasers.

  • Phenotypic Validation: Quantify the cell populations. A successful CDK16-targeted analog will show a self-validating shift: a depletion of the G1 population (red fluorescence) and an accumulation of the S/G2/M population (green fluorescence), confirming targeted G2/M phase arrest.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences (2022).[Link]

  • VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine (2004).[Link]

  • Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics (2004).[Link]

Validation

A Comparative Guide to Validating Target Engagement for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

For researchers and drug development professionals, unequivocally demonstrating that a novel compound binds to its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, unequivocally demonstrating that a novel compound binds to its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a molecule featuring structural motifs common in kinase inhibitors and other targeted therapies. Rather than presenting a single, rigid protocol, we will explore the strategic selection of assays, delve into the causality behind experimental choices, and provide actionable protocols to empower your research.

The Central Challenge: Moving Beyond Affinity to Cellular Target Engagement

While traditional biochemical assays, such as those measuring enzyme inhibition or binding to purified proteins, are essential for determining a compound's potency (e.g., IC50 or Kd), they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, efflux pumps, and off-target binding can lead to a disconnect between biochemical potency and cellular efficacy. Therefore, direct measurement of target engagement in a cellular setting is a critical step in the validation of any small molecule therapeutic candidate.[1][2]

This guide will focus on two gold-standard, yet conceptually different, approaches for quantifying target engagement in intact cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We will also discuss the utility of traditional in vitro kinase binding assays as a complementary approach.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table provides a high-level comparison of the key methodologies discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayIn Vitro Kinase Binding Assays
Principle Ligand-induced thermal stabilization of the target protein.[3][4]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[5][6][7][8]Measurement of direct binding or competitive displacement of a probe from a purified kinase.[9][10][11]
Cellular Context Intact cells, cell lysates, or tissue samples.[12][13][14]Intact cells.[5][7]Acellular (recombinant protein).[9][10]
Target Modification None required (label-free).[1]Genetic modification of the target protein (NanoLuc® fusion).[6][8]None required for the target, but may require labeled probes.[15]
Compound Modification None required.None required.None required.
Throughput Moderate to high, depending on the detection method (e.g., Western blot vs. AlphaScreen®).[12]High.[5][16]High.[15][17]
Key Advantages Label-free, applicable to a wide range of targets, and can be used in tissue samples.[3][14]Real-time measurement in live cells, high sensitivity, and quantitative.[7]Direct measure of binding affinity, useful for initial screening and SAR studies.[9][11]
Key Limitations Not all binding events result in a thermal shift, can have lower throughput with Western blot detection.[1]Requires genetic engineering of the target protein, dependent on the availability of a suitable tracer.[5][16]Lacks cellular context (e.g., permeability, off-target effects).[11]

In-Depth Methodology and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is predicated on the principle that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermal stability.[3][4] This increased stability results in less protein denaturation and aggregation upon heating. By measuring the amount of soluble target protein remaining after a heat challenge, we can infer target engagement.[12][13][14]

The general workflow for a CETSA experiment involves treating cells with the test compound, heating the cells to denature proteins, lysing the cells, and then detecting the amount of soluble target protein.[3][12]

CETSA_Workflow A 1. Cell Treatment: Incubate cells with 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine or vehicle control. B 2. Heat Challenge: Expose cells to a temperature gradient or a fixed temperature. A->B C 3. Cell Lysis: Lyse cells to release intracellular proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated aggregates. C->D E 5. Detection: Quantify the amount of soluble target protein (e.g., Western Blot, ELISA). D->E

Caption: CETSA experimental workflow.

This protocol is designed to determine the cellular potency (EC50) of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., one that expresses the putative target of the compound) to ~80% confluency.

    • Harvest and seed cells into a 96-well PCR plate at a density of 20,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 1 nM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 50 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C and 5% CO2.

  • Heat Challenge:

    • Based on a prior melt-curve experiment (where cells are heated across a range of temperatures to determine the optimal denaturation temperature for the target protein), select a fixed temperature for the isothermal dose-response experiment. This temperature should be on the slope of the melt curve.

    • Place the PCR plate in a thermal cycler and heat the cells at the predetermined temperature for 3 minutes.

    • Include a non-heated control plate.

  • Cell Lysis:

    • After the heat challenge, immediately lyse the cells by adding 50 µL of a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 15 minutes with gentle agitation.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection and Quantification:

    • Carefully transfer the supernatant (containing the soluble proteins) to a new 96-well plate.

    • Quantify the amount of the target protein in the supernatant using a suitable detection method, such as:

      • Western Blotting: A classic and reliable method, though lower in throughput.[3]

      • Enzyme-Linked Immunosorbent Assay (ELISA): Offers higher throughput and quantitative data.

      • AlphaScreen®: A bead-based immunoassay suitable for high-throughput screening.[12]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.

NanoBRET™ Target Engagement Assay: A Proximity-Based Method

The NanoBRET™ assay is a powerful technique for measuring compound binding to a target protein in live cells.[5][7] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[6][8] When an unlabeled compound, such as 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.

NanoBRET_Principle cluster_0 No Competitor cluster_1 With Competitor A NanoLuc-Target Fusion Protein B Fluorescent Tracer A->B Binding C BRET Signal (Energy Transfer) B->C Proximity D NanoLuc-Target Fusion Protein E Test Compound (e.g., 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) D->E Competitive Binding F No BRET Signal E->F Displacement of Tracer

Caption: Principle of NanoBRET™ target engagement assay.

This protocol outlines the steps for determining the intracellular IC50 of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

  • Cell Preparation and Transfection:

    • Select a suitable cell line (e.g., HEK293T) for transient transfection.

    • Co-transfect the cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a transfection carrier DNA.[7]

    • Culture the transfected cells for 18-24 hours to allow for protein expression.[7]

  • Cell Seeding:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

    • Seed the cells into a white, 96-well assay plate at a density of 2 x 10^5 cells/mL.[7]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in the assay medium.

    • Prepare the fluorescent tracer at a concentration predetermined by an initial tracer titration experiment.

    • Add the test compound or vehicle control to the wells.

    • Immediately add the fluorescent tracer to all wells.

    • Equilibrate the plate for 2 hours at 37°C with 5% CO2.[7]

  • Luminescence Measurement:

    • Prepare the NanoBRET™ substrate solution according to the manufacturer's instructions.[7]

    • Add the substrate solution to each well.

    • Read the plate within 20 minutes on a plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor).[7]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

    • Plot the BRET ratio as a function of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.

Complementary Approaches: In Vitro Kinase Binding Assays

Given the structural features of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, which are common in kinase inhibitors, it is prudent to assess its binding affinity against a panel of purified kinases. These assays are typically performed in a cell-free system and provide a direct measure of the compound's potency and selectivity.[9][10]

Commonly used in vitro kinase binding assay formats include:

  • Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescently labeled probe upon binding to a kinase.[10][17]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor and an acceptor fluorophore, which are brought into proximity when a kinase binds to a labeled substrate or antibody.[10][15]

  • AlphaScreen®: A bead-based technology that measures the interaction between a donor and an acceptor bead, which are brought together by a kinase binding event.[15][17]

While these assays do not provide information on cellular target engagement, they are invaluable for:

  • Initial hit identification and lead optimization.

  • Determining structure-activity relationships (SAR).

  • Assessing kinase selectivity by screening against a broad panel of kinases. [9]

Conclusion: An Integrated Strategy for Target Validation

Validating the target engagement of a novel compound like 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine requires a multi-faceted approach. The Cellular Thermal Shift Assay (CETSA) offers a label-free method to confirm target binding in a native cellular environment, while the NanoBRET™ Target Engagement Assay provides a highly sensitive and quantitative measure of intracellular potency. Complementing these cellular assays with in vitro kinase binding studies can provide a comprehensive understanding of the compound's affinity and selectivity. By strategically employing these methodologies, researchers can build a robust data package to confidently advance promising compounds through the drug discovery pipeline.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-257. doi:10.1007/978-1-4939-3667-4_16
  • Al-Ali, H., & Al-Mulla, F. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4972. doi:10.21769/BioProtoc.4972
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Guan, L., & Disney, M. D. (2018). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology, 13(7), 1711-1722. doi:10.1021/acschembio.8b00293
  • Pike, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 681-702. doi:10.1021/acschembio.3c00035
  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. doi:10.1038/nprot.2014.138
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-19. doi:10.1007/978-1-61779-337-0_1
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Foley, T. L., & Johnson, D. S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 333-356. doi:10.1146/annurev-pharmtox-052121-104924
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Comparative

orthogonal validation methods for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine binding

Orthogonal Validation Methods for Fragment-Target Binding: A Comparative Guide using 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine As a Senior Application Scientist in early-stage drug discovery, I frequently encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation Methods for Fragment-Target Binding: A Comparative Guide using 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating low-affinity fragment hits. The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CPPA) is a classic low-molecular-weight pyrazole-pyrimidine derivative. Scaffolds of this class are privileged structures in medicinal chemistry, frequently serving as ATP-competitive hinge binders for kinases (e.g., p38α, CDK2).

Because fragments like CPPA typically exhibit low initial binding affinities ( KD​ in the 10 µM to 1 mM range), relying on a single primary screening assay often yields false positives driven by aggregation, non-specific binding, or surface-induced artifacts. To build a robust structure-activity relationship (SAR) model, we must employ orthogonal validation —a self-validating system of independent biophysical and cellular techniques.

This guide objectively compares four premier validation technologies—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA)—using CPPA binding to a model kinase (p38α) as our case study.

The Case for Orthogonal Validation

No single biophysical technique provides a complete picture of a binding event. SPR provides excellent kinetic resolution but suffers from immobilization artifacts[1]. ITC delivers the thermodynamic truth of the interaction but requires prohibitive amounts of protein[2]. MST offers an agile, solution-phase check against surface artifacts[3], while CETSA bridges the gap between the biophysical and the physiological by proving target engagement in live cells[4].

By layering these methods, we transition from merely detecting a "binding signal" to confirming a biologically relevant mechanism of action.

G Start Fragment Hit: CPPA Scaffold SPR 1. SPR (Kinetics) High-Throughput Screen Start->SPR Decision1 Kd < 500 µM? SPR->Decision1 ITC 2. ITC (Thermodynamics) Enthalpy/Entropy Profiling Decision1->ITC Yes Discard Discard / False Positive Decision1->Discard No MST 3. MST (Solution Phase) Immobilization-Free Check ITC->MST ΔH < 0 (H-bond driven) CETSA 4. CETSA (Cellular) In Vivo Target Engagement MST->CETSA Confirmed Kd Validated Validated Lead Scaffold CETSA->Validated Thermal Shift > 2°C

Workflow for orthogonal validation of fragment-target binding from in vitro kinetics to in vivo.

Comparison of Validation Methods

A. Surface Plasmon Resonance (SPR): The Kinetic Gatekeeper

SPR is the gold standard for real-time, label-free detection[1]. It measures the change in mass at a sensor surface, allowing us to extract the association ( kon​ ) and dissociation ( koff​ ) rates. For fragments like CPPA, dissociation is often too fast to measure accurately, so steady-state affinity analysis is typically employed.

  • Causality & Design: We utilize biotin-streptavidin capture rather than random amine coupling. Amine coupling can block the kinase ATP-binding pocket, whereas site-specific biotinylation (e.g., via an AviTag) ensures uniform orientation, maximizing the active fraction of the protein on the chip.

  • Self-Validating Protocol:

    • Immobilization: Capture biotinylated p38α onto a Streptavidin (SA) sensor chip (~2000 RU for fragment screening).

    • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve. Why? Fragments require high concentrations, meaning bulk refractive index mismatches between the running buffer and the sample will cause false positive signals.

    • Titration: Inject CPPA in a 2-fold dilution series (1 mM to 15 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Analysis: Fit the equilibrium responses to a 1:1 Langmuir binding model to derive the KD​ .

B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth

Fragment binding is predominantly driven by the formation of near-optimal hydrogen bonds, making the interaction highly enthalpic ( ΔH<0 )[2]. ITC is the only technique that directly measures the heat absorbed or released during binding, providing the stoichiometry ( n ), affinity ( KD​ ), and enthalpy ( ΔH ) in a single experiment.

  • Causality & Design: Because CPPA has a low affinity, achieving a standard sigmoidal curve (c-value > 1) is difficult due to solubility limits. We must employ a low-c value titration protocol or a displacement assay[5]. Furthermore, exact buffer matching is critical; even a 0.1% DMSO mismatch will generate massive heat of dilution artifacts that mask the fragment binding heat.

  • Self-Validating Protocol:

    • Preparation: Dialyze p38α extensively against the assay buffer. Dissolve CPPA directly into the final dialysate.

    • Titration: Place 50 µM p38α in the sample cell. Inject 2 µL aliquots of 2 mM CPPA from the syringe.

    • Control: Perform a blank titration of CPPA into the buffer alone. Subtract this background heat from the protein titration data to isolate the heat of binding[5].

C. Microscale Thermophoresis (MST): Solution-Phase Agility

MST detects the directed movement of molecules through a microscopic temperature gradient, which changes upon ligand binding due to alterations in the protein's size, charge, or hydration shell[3].

  • Causality & Design: MST validates SPR hits by confirming binding in free solution, ruling out artifacts caused by tethering the kinase to a dextran matrix.

  • Self-Validating Protocol:

    • Labeling: Label p38α with an NHS-ester RED fluorophore. Keep the dye-to-protein ratio strictly < 1:1 to ensure the fluorophore does not sterically hinder the ATP pocket.

    • Assay: Mix 10 nM labeled p38α with a 16-point serial dilution of CPPA. Load into standard glass capillaries.

    • Pre-test: Perform a capillary scan before applying the IR laser. Why? If CPPA causes ligand-induced fluorescence quenching or protein aggregation, the baseline fluorescence will vary, invalidating the thermophoretic readout[3].

    • Measurement: Apply the IR laser and measure the normalized fluorescence ( Fnorm​ ) to calculate KD​ .

D. Cellular Thermal Shift Assay (CETSA): In Vivo Target Engagement

Even if CPPA binds perfectly in vitro, it is useless if it cannot cross the cell membrane or if it is outcompeted by millimolar concentrations of intracellular ATP. CETSA exploits the principle of ligand-induced protein stabilization—binding restricts the protein's conformational flexibility, increasing its melting temperature ( Tm​ )[4].

  • Causality & Design: CETSA proves physiological relevance. By using intact cells, we validate that the fragment engages the target in its native folding state and localized environment.

  • Self-Validating Protocol:

    • Treatment: Incubate live HEK293 cells expressing p38α with 50 µM CPPA or a DMSO vehicle control for 1 hour.

    • Thermal Challenge: Aliquot the cells into PCR tubes and heat across a gradient (40°C to 70°C) for 3 minutes.

    • Lysis & Detection: Lyse the cells and centrifuge to pellet denatured/aggregated proteins. Quantify the remaining soluble p38α in the supernatant via Western blot or AlphaLISA. A positive shift ( ΔTm​>0 ) in the CPPA-treated cells confirms target engagement.

G Target Target Complex (Kinase + CPPA) SPR SPR Association/Dissociation Rates Target->SPR Kinetics ITC ITC Stoichiometry & Enthalpy Target->ITC Thermodynamics MST MST Hydration Shell Changes Target->MST Solution Affinity CETSA CETSA Cellular Thermal Stability Target->CETSA Physiological Context

The multidimensional data matrix generated by orthogonal biophysical and cellular assays.

Quantitative Data Comparison

To illustrate how these methods complement one another, below is a structured comparison of the technologies alongside hypothetical, yet mechanistically accurate, experimental data for CPPA binding to p38α.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Cellular Thermal Shift Assay (CETSA)
Primary Output KD​ , kon​ , koff​ KD​ , ΔH , ΔS , n KD​ ΔTm​ (Target Engagement)
Throughput High (384-well compatible)Low (1 sample per hour)Medium (96-well compatible)Medium
Sample Consumption Low (~10 µg protein per chip)High (~1 mg protein per run)Very Low (~1 µg protein per run)Live Cells (No purified protein)
Assay Environment Surface-immobilizedFree solutionFree solutionIntracellular (Physiological)
CPPA Data (Hypothetical) KD​ = 45 µM KD​ = 52 µM, ΔH = -8.5 kcal/mol KD​ = 48 µM ΔTm​ = +3.2°C

Interpretation: The SPR data establishes a baseline affinity. The ITC data confirms that the binding is strongly enthalpic ( ΔH = -8.5 kcal/mol), which is highly characteristic of the directional hydrogen bonds formed by the pyrazole-pyrimidine scaffold at the kinase hinge region[2]. The MST data ( KD​ = 48 µM) perfectly aligns with the SPR data, proving that immobilizing the kinase did not artificially alter the binding site[3]. Finally, the CETSA data ( ΔTm​ = +3.2°C) confirms that CPPA is cell-permeable and successfully outcompetes intracellular ATP to engage p38α in vivo[4].

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step p...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

The core principle of chemical waste management is that all waste must be properly identified, segregated, and treated before final disposal.[1] This guide will walk you through the process, from initial waste characterization to final hand-off to your institution's environmental health and safety experts.

Part 1: Waste Characterization and Hazard Assessment

Before any disposal actions are taken, a thorough understanding of the compound's hazards is essential. This dictates how the waste must be handled and segregated.

Known Hazards of 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine:

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[2]

These classifications firmly place 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and any materials contaminated with it into the category of hazardous waste .[4][5] As a nitrogen-containing heterocyclic compound, its potential for environmental persistence and aquatic toxicity must also be considered, making discharge into sewer systems strictly prohibited.[5][6]

Table 1: Hazard Profile and Disposal Implications

Hazard ClassificationGHS Hazard Code(s)Disposal Implication
Acute ToxicityH302 + H312 + H332Must be handled with appropriate PPE; waste is considered toxic.
Skin IrritationH315Contaminated PPE and materials are hazardous waste.
Eye IrritationH319Requires handling in a fume hood with eye protection.
STOT SE 3H335 / H336Waste must be contained to prevent inhalation exposure.

Part 2: Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (unused) compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the compound.

Step 1: Segregation at the Point of Generation

The moment a material is designated as waste, it must be managed according to regulations.[4] Never mix this waste stream with non-hazardous trash or other incompatible chemical wastes.

  • Rationale: Pyrazole derivatives can react with strong oxidizing agents, acids, and bases.[7][8] Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire. Segregation is a fundamental principle of laboratory safety and waste management.[9]

Step 2: Selecting the Appropriate Waste Container

Choose a waste container that is compatible with 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and any solvents used.

  • Solid Waste: For contaminated gloves, weigh boats, and other solid materials, use a designated, sealable solid waste container (e.g., a sturdy, lined cardboard box or a plastic drum).

  • Liquid Waste: For solutions containing the compound, use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, with a secure, screw-top cap.[9]

  • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Rationale: The container must prevent leakage and be made of a material that does not react with the waste.[10] Keeping containers closed except when adding waste is an Environmental Protection Agency (EPA) requirement to prevent the release of vapors.[10]

Step 3: Proper Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

Your waste container label must include:

  • The words "HAZARDOUS WASTE ".[1][10]

  • The full chemical name: "3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine ". Do not use abbreviations or formulas.[10]

  • A list of all other constituents in the container, including solvents, with their approximate percentages.

  • The date when waste was first added to the container (accumulation start date).

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Rationale: Accurate labeling is required by law and is essential for your institution's Environmental Health & Safety (EHS) department to manage and dispose of the material safely and in compliance with federal and state regulations.[4][10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store your properly labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][10]

  • Do not store incompatible waste types together. For example, keep this amine-containing waste stream separate from acids.[9]

  • Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to contain potential spills.

  • Rationale: SAAs are a key part of the EPA's framework for managing hazardous waste, allowing for the safe, short-term collection of waste in the lab before it is moved to a central storage facility.[1] The storage limits (e.g., no more than 55 gallons) and time limits must be strictly followed.[4]

Step 5: Arranging for Waste Pickup

Once your waste container is nearly full (e.g., 90% capacity), arrange for its collection by your institution's EHS or hazardous waste management department.

  • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form or tagging the container.[4][10]

  • Do not overfill containers. Leave at least one inch of headspace in liquid containers to allow for vapor expansion.[9]

  • Rationale: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials via licensed waste disposal companies.[3][4] This ensures the waste is managed in accordance with all local, state, and federal regulations.

Part 3: Workflow and Decision-Making

The following diagram illustrates the decision-making process for the disposal of materials related to 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

DisposalWorkflow cluster_assessment Phase 1: Identification cluster_procedure Phase 2: Segregation & Containment cluster_storage Phase 3: Accumulation & Disposal Start Material is designated as waste IsContaminated Is it contaminated with 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine? Start->IsContaminated Characterize Classify as Hazardous Waste (Toxic, Irritant) IsContaminated->Characterize Yes NonHazardous Dispose as non-hazardous waste IsContaminated->NonHazardous No Segregate Segregate from incompatible waste Characterize->Segregate SelectContainer Select appropriate, compatible container Segregate->SelectContainer LabelContainer Label with 'Hazardous Waste' & full chemical names SelectContainer->LabelContainer StoreInSAA Store in designated SAA LabelContainer->StoreInSAA RequestPickup Request EHS pickup when container is full StoreInSAA->RequestPickup Disposal Final Disposal by Licensed Facility RequestPickup->Disposal

Caption: Disposal decision workflow for materials handled in the lab.

By adhering to this structured disposal guide, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

  • Laboratory Waste Management Guidelines . Environmental Health and Safety, University of Virginia. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Safety Data . NextSDS. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives . Molecules. [Link]

Sources

Handling

Personal protective equipment for handling 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening and synthesis pipelines. 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 187795-41-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening and synthesis pipelines. 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 187795-41-1) is a highly valuable building block, particularly in the development of kinase inhibitors. However, its structural motifs—an amine group paired with lipophilic pyrazole and pyrimidine rings—present specific toxicological risks. The lipophilic cyclopropyl group enhances cell membrane permeability, which is excellent for drug efficacy but significantly increases the risk of dermal absorption and acute systemic toxicity [1].

To build a culture of safety, we must move beyond merely listing rules. We must understand the causality behind our safety protocols. The following guide provides an operational and disposal plan rooted in physicochemical realities, ensuring that every handling step is a self-validating system.

Part 1: Chemical Profiling & Hazard Causality

Before establishing an operational plan, we must understand the quantitative data driving the hazard profile. According to GHS classifications, this compound presents multi-route acute toxicity and severe irritation risks [1].

Table 1: Quantitative Hazard Data and Operational Implications

ParameterValue / GHS CodeHazard ImplicationRequired Mitigation
CAS Number 187795-41-1Regulatory tracking requirementLog in digital inventory system
Molecular Weight 201.23 g/mol [2]Moderate size, high dermal crossing potentialDouble-gloving with nitrile
Acute Toxicity H302, H312, H332Multi-route systemic toxicityFull PPE, localized exhaust
Irritation H315, H319Severe ocular/dermal damageSplash goggles, face shield
Target Organ H336 (STOT SE 3)CNS depression, dizzinessFume hood handling only

Part 2: Causality of PPE Selection

Do not just blindly wear Personal Protective Equipment (PPE); understand why each piece acts as a barrier against a specific failure mode for this specific chemical.

  • Hand Protection (Double Nitrile): Use double-layered nitrile gloves (minimum 0.11 mm inner, 0.22 mm outer). Causality: The pyrimidine-amine structure acts as a skin sensitizer and irritant (H315). Nitrile provides excellent resistance against the polar aprotic solvents (like DMSO or DMF) typically used to dissolve this compound, preventing the solvent from acting as a carrier for the chemical across the dermal barrier.

  • Eye Protection (Non-Vented Goggles): Tight-fitting, non-vented chemical safety goggles are mandatory. Causality: Fine amine powders can dissolve rapidly in ocular fluid (tears), causing localized alkaline burns and severe eye irritation (H319) [1]. Standard safety glasses with side shields are insufficient against airborne dust.

  • Respiratory & Engineering Controls: Handle exclusively within a certified Chemical Fume Hood maintaining a face velocity of 80-120 fpm. Causality: H332 (Harmful if inhaled) and H336 (May cause drowsiness) dictate that aerosolized powder must be kept away from the worker's breathing zone. If a fume hood is temporarily compromised, an N95 or P100 particulate respirator is required under OSHA 29 CFR 1910.134 [3].

Part 3: Self-Validating Operational Protocol

Trust in a laboratory protocol comes from its ability to validate itself at each step. Follow this step-by-step methodology for safe weighing and dissolution:

  • Hood Verification: Turn on the fume hood and place a Kimwipe near the sash gap.

    • Validation Check: The tissue should pull inward, visually confirming negative pressure before you open the chemical container.

  • Static Mitigation: Wipe the balance and spatulas with an anti-static gun, or use grounded metal spatulas.

    • Causality: Fine pyrazole powders hold a static charge, leading to sudden, dangerous aerosolization when transferred to a weigh boat.

  • Tare and Transfer: Place a conductive weigh boat on the balance. Tare. Carefully transfer the 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine powder.

    • Validation Check: Observe balance stability. A fluctuating readout indicates unwanted drafts that could aerosolize the powder.

  • In-Hood Dissolution: Add your solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-tared vial inside the hood. Cap the vial tightly.

    • Validation Check: Invert the capped vial gently to ensure the seal is completely liquid-tight before removing it from the engineering controls.

  • Decontamination: Wipe down the balance and surrounding hood area with a 10% bleach solution, followed by 70% ethanol.

Part 4: Operational Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Operation (Fume Hood) cluster_2 Post-Operation A 1. Storage Retrieval (Verify Seal) B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Verify Hood Flow (>100 fpm) B->C D 4. Anti-static Weighing (Self-Validating) C->D E 5. Dissolution (Cap Before Exit) D->E F 6. Waste Segregation (Solid vs Liquid) E->F G 7. Decontamination (Wipe Down Surfaces) F->G

Safe Handling Workflow for 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Part 5: Spill Response and Waste Disposal Plan

In the event of a spill, adhere strictly to the American Chemical Society (ACS) guidelines for handling hazardous powders [4].

Spill Response (Dry Powder):

  • Do NOT sweep dry powder. Sweeping generates highly toxic aerosols.

  • Cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust generation.

  • Carefully scoop the wet material into a hazardous waste container using a non-sparking tool.

  • Wash the affected surface with a dilute acid (like 5% acetic acid) to neutralize residual amines, followed by soap and water.

Waste Segregation & Disposal:

  • Solid Waste: Dispose of all contaminated PPE, weigh boats, and Kimwipes in a designated, puncture-proof solid hazardous waste bin.

  • Liquid Waste: Liquid waste (e.g., DMSO solutions of the compound) must be collected in compatible, clearly labeled non-halogenated organic waste carboys.

  • Ensure full compliance with OSHA standard 29 CFR 1910.1450 for laboratory waste management, ensuring containers are kept closed unless actively receiving waste [3].

References

  • NextSDS Database. "3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine — Chemical Substance Information." NextSDS. [Link]

  • Accela ChemBio. "187795-41-1, 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine." Accela ChemBio. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. [Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." American Chemical Society. [Link]

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